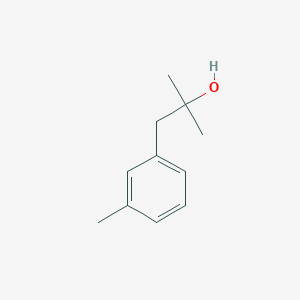

2-methyl-1-(3-methylphenyl)propan-2-ol

Description

Contextualization within Organic Synthesis and Chemical Space

2-methyl-1-(3-methylphenyl)propan-2-ol is a tertiary alcohol containing an aryl moiety. Its structure is characterized by a tertiary alcohol group, where the hydroxyl-bearing carbon is bonded to three other carbon atoms, and a benzyl (B1604629) group with a methyl substituent at the meta position of the phenyl ring. This combination of functional groups places it in a significant class of compounds that are valuable intermediates in organic synthesis.

The most common and versatile method for the synthesis of such tertiary alcohols is the Grignard reaction. mnstate.edustudy.com This powerful carbon-carbon bond-forming reaction involves the addition of an organomagnesium halide (Grignard reagent) to a ketone or ester. libretexts.org For the specific synthesis of this compound, two primary Grignard pathways can be proposed, based on the synthesis of analogous structures. study.comgoogle.com

Proposed Synthetic Routes:

Route A: The reaction of a Grignard reagent prepared from 1-(bromomethyl)-3-methylbenzene with acetone. In this pathway, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone, followed by an acidic workup to protonate the resulting alkoxide and yield the final tertiary alcohol.

Route B: The reaction of methylmagnesium bromide with 1-(3-methylphenyl)propan-1-one. This route involves the nucleophilic attack of the methyl Grignard reagent on the ketone, again followed by an acidic workup.

These synthetic strategies highlight the accessibility of this compound from readily available starting materials, positioning it as a feasible synthetic target within the vast chemical space of organic compounds.

Below is an interactive data table summarizing the proposed synthetic routes.

| Route | Grignard Reagent | Carbonyl Compound | Product |

| A | 3-Methylbenzylmagnesium bromide | Acetone (Propan-2-one) | This compound |

| B | Methylmagnesium bromide | 1-(3-methylphenyl)propan-1-one | This compound |

Significance and Research Rationale for Tertiary Alcohols bearing Aryl Moieties

Tertiary alcohols that bear aryl groups are of considerable interest in organic chemistry for several reasons. Their structural framework is a common feature in many biologically active molecules and functional materials.

Precursors to Quaternary Carbon Centers: The tertiary alcohol moiety can be readily converted into other functional groups or eliminated to form alkenes. This reactivity makes them valuable precursors for the construction of quaternary carbon centers—carbon atoms bonded to four other carbon atoms. These structural motifs are challenging to synthesize but are present in many complex natural products and pharmaceuticals.

Influence of the Aryl Group: The presence of the (3-methylphenyl) group influences the molecule's physical and chemical properties. The aromatic ring provides a site for further chemical modification through electrophilic aromatic substitution. The methyl substituent, being an electron-donating group, can subtly modulate the reactivity of the aromatic ring.

Use in Mechanistic Studies: The stability of the tertiary carbocation that can be formed from this alcohol makes it a useful substrate for studying reaction mechanisms, such as those in SN1 and E1 reactions.

The research rationale for investigating compounds like this compound is therefore driven by their potential as versatile building blocks in the synthesis of more complex molecules with desired properties.

Overview of Key Academic Research Directions for this compound and Related Structures

While direct research on this compound is limited, the academic and industrial interest in its isomers and related structures provides a clear indication of potential research directions.

Pharmaceutical and Agrochemical Intermediates: Isomeric and structurally similar compounds are often used as intermediates in the synthesis of pharmaceuticals. For example, a patent describes the use of a related compound, 2-methyl-1-(2-methylphenyl)-2-propanamine, in the preparation of β2-adrenergic receptor agonists. google.com This suggests that this compound could serve as a precursor to novel amine compounds with potential therapeutic applications.

Fragrance and Flavor Industry: Many benzylic alcohols and their derivatives are used in the fragrance industry due to their characteristic scents. nih.gov For instance, 2-(4-Methylphenyl)propan-2-ol is noted for its use as a fragrance ingredient. guidechem.com Research into the olfactory properties of this compound could reveal potential applications in this sector.

Materials Science: Aryl-containing molecules can be incorporated into polymers and other materials to modify their properties, such as thermal stability and refractive index. The specific structure of this compound could be explored for the synthesis of novel polymers or as a component in liquid crystal formulations.

The following table provides a comparative overview of the basic properties of this compound and some of its isomers, for which data is publicly available.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-methyl-1-phenylpropan-2-ol | 100-86-7 | C₁₀H₁₄O | 150.22 |

| 2-(2-methylphenyl)propan-2-ol | 7572-79-4 | C₁₀H₁₄O | 150.22 |

| 2-(3-methylphenyl)propan-2-ol | 5208-37-7 | C₁₀H₁₄O | 150.22 |

| 2-(4-methylphenyl)propan-2-ol | 1197-01-9 | C₁₀H₁₄O | 150.22 |

| This compound | Not Available | C₁₁H₁₆O | 164.24 |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-(3-methylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-9-5-4-6-10(7-9)8-11(2,3)12/h4-7,12H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZZSQMBNNDMAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 1 3 Methylphenyl Propan 2 Ol and Its Analogues

Classical Approaches in the Formation of Aryl-Substituted Tertiary Alcohols

Traditional methods for synthesizing complex molecules like aryl-substituted tertiary alcohols have long relied on robust and well-understood reactions. These approaches are characterized by the use of stoichiometric organometallic reagents and strategic multi-step sequences involving the interconversion of functional groups.

Grignard Reactions and Organometallic Reagents in C-C Bond Formation

The formation of carbon-carbon bonds through the use of organometallic reagents is a cornerstone of organic synthesis. Grignard reagents, with the general structure R-Mg-X, are powerful nucleophiles capable of attacking the electrophilic carbon of a carbonyl group, making them exceptionally useful for creating tertiary alcohols. uoanbar.edu.iqmnstate.edu The synthesis of an aryl-substituted tertiary alcohol, such as 2-methyl-1-(3-methylphenyl)propan-2-ol, can be envisioned through the reaction of a suitable ketone with a Grignard reagent. study.comlibretexts.org

For the target compound, two primary Grignard routes are plausible:

Reaction of 3-methylacetophenone with ethylmagnesium bromide.

Reaction of 1-(3-methylphenyl)propan-1-one with methylmagnesium bromide.

The general mechanism involves the nucleophilic addition of the Grignard reagent to the ketone, forming a magnesium alkoxide intermediate. This intermediate is then protonated in a subsequent acidic workup step to yield the final tertiary alcohol. libretexts.org Esters can also serve as starting materials, reacting with two equivalents of a Grignard reagent to produce tertiary alcohols where two of the substituents on the alcohol carbon originate from the organometallic reagent. uoanbar.edu.iqlibretexts.org

Organolithium reagents function similarly to Grignard reagents as potent carbon nucleophiles and are also widely used in the synthesis of alcohols. uoanbar.edu.iqlibretexts.org These classical methods offer versatility, allowing for the construction of a wide array of tertiary alcohols from various carbonyl compounds and organohalides. mnstate.edu

Table 1: Examples of Grignard Reactions for Tertiary Alcohol Synthesis

| Starting Ketone/Ester | Grignard Reagent | Product |

|---|---|---|

| Acetophenone | Ethylmagnesium bromide | 2-Phenyl-2-butanol |

| Propiophenone | Methylmagnesium bromide | 2-Phenyl-2-butanol |

| 2-Butanone | Phenylmagnesium bromide | 2-Phenyl-2-butanol libretexts.org |

| Acetone | Propylmagnesium bromide | 2-Methyl-2-pentanol libretexts.org |

| Methyl butanoate | Methylmagnesium bromide (2 eq.) | 2-Methyl-2-pentanol libretexts.org |

Multi-Step Synthesis via Functional Group Interconversions

Complex target molecules often require multi-step synthetic sequences where the strategic manipulation of functional groups is paramount. Functional group interconversions (FGIs) are essential transformations that modify one functional group into another, facilitating subsequent reactions. fiveable.mesolubilityofthings.com In the context of synthesizing aryl-substituted tertiary alcohols, FGIs are often employed to prepare the necessary ketone or organometallic precursors, which may not be commercially available. libretexts.org

A retrosynthetic analysis of the target molecule might reveal a path that requires several FGI steps. youtube.com For example, if the desired starting material is 3-methylbenzoic acid, a multi-step process would be necessary to convert it into a suitable ketone.

A potential multi-step sequence could involve:

Reduction: The carboxylic acid is reduced to a primary alcohol (3-methylphenyl)methanol.

Oxidation: The primary alcohol is then oxidized to an aldehyde, 3-methylbenzaldehyde.

Grignard Addition: The aldehyde reacts with an organometallic reagent like ethylmagnesium bromide to form a secondary alcohol.

Oxidation: This secondary alcohol is subsequently oxidized to the target ketone, 1-(3-methylphenyl)propan-1-one.

Final Grignard Reaction: The ketone is treated with methylmagnesium bromide to yield the final product, this compound.

This strategic planning, often referred to as retrosynthesis, allows chemists to break down a complex synthesis into a series of manageable, well-established reactions. fiveable.measkthenerd.com

Modern Synthetic Strategies

While classical methods are reliable, modern organic synthesis increasingly focuses on efficiency, selectivity, and sustainability. Catalytic pathways that minimize waste and allow for the selective functionalization of molecules represent the forefront of synthetic chemistry. acs.org

Catalytic Pathways for Selective Functionalization

Catalytic methods offer an atom-economical alternative to stoichiometric reagents for constructing complex architectures like fully substituted carbon centers. ecnu.edu.cnrsc.org Recent advances have focused on developing catalytic systems that can form C-C bonds under milder conditions and with greater functional group tolerance than classical organometallic reactions.

Transition metals such as palladium, nickel, iridium, and cobalt are at the heart of many modern synthetic transformations. mdpi.com These metals can catalyze a variety of cross-coupling reactions to form C-C bonds. For instance, recent developments in nickel catalysis have enabled the reductive coupling of different chemical feedstocks. researchgate.net A novel approach involves the nickel/photoredox-catalyzed cross-coupling of abundant starting materials like aliphatic alcohols and aryl carboxylic acids to form C(sp³)–C(sp²) bonds, a key linkage in aryl-substituted alcohols. acs.org

Another modern strategy is the catalytic hydrofunctionalization of dienes, which allows for the reductive coupling of dienes and ketones to form tertiary alcohols. researchgate.net These methods often proceed through radical intermediates generated via single-electron transfer processes, expanding the toolkit for C-C bond formation. researchgate.net Iridium-catalyzed C-H functionalization of primary alcohols can generate transient aldehydes that couple with various precursors, representing a redox-economical pathway for building molecular complexity. nih.gov

Table 2: Overview of Modern Catalytic C-C Bond Forming Reactions

| Catalytic System | Reactants | Bond Formed | Key Features |

|---|---|---|---|

| Nickel/Photoredox | Aliphatic Alcohols, Aryl Carboxylic Acids | C(sp³)–C(sp²) | Uses abundant starting materials; mild conditions. acs.org |

| Cobalt/Reductive Coupling | Dienes, Ketones | C-C | Forms tertiary alcohols; proceeds via radical intermediates. researchgate.net |

| Iridium/C-H Functionalization | Primary Alcohols, π-Allyl Precursors | C-C | Redox-triggered carbonyl addition; high atom economy. nih.gov |

Application of Homogeneous and Heterogeneous Catalysis

Catalysis can be broadly divided into two categories: homogeneous, where the catalyst is in the same phase as the reactants, and heterogeneous, where the catalyst exists in a different phase. libretexts.orgyoutube.com

Homogeneous catalysis offers several advantages, including high selectivity, well-understood reaction mechanisms, and mild reaction conditions (often lower temperatures and pressures). youtube.com Transition metal complexes, such as those used in the nickel- and iridium-catalyzed reactions described above, are typically homogeneous catalysts. acs.orgnih.gov These systems allow for fine-tuning of the catalyst's electronic and steric properties by modifying ligands, which can enhance selectivity. mdpi.com However, a significant drawback is the often-difficult separation of the catalyst from the product mixture. youtube.com

Heterogeneous catalysis involves catalysts that are typically solids, such as metals supported on materials like alumina or silica. libretexts.orgmdpi.com The primary advantage of this approach is the ease of catalyst separation and recycling, which is highly desirable for industrial processes. youtube.com While often requiring higher temperatures and pressures, heterogeneous catalysts are robust and crucial in large-scale chemical production. libretexts.orgyoutube.com In the context of alcohol synthesis, heterogeneous catalysts are widely used for processes like hydrogenation. For example, Pd/γ-Al2O3 is an effective heterogeneous catalyst for the selective hydrogenation of alkynes to produce alcohol precursors for vitamins. mdpi.com While direct synthesis of tertiary alcohols like this compound via heterogeneous catalysis is less common than hydrogenation or dehydration reactions, the development of solid catalysts for complex C-C bond formations remains an active area of research. rsc.orgmdpi.com The interplay between the two phases is also an area of study, as leaching of metal from a heterogeneous catalyst can lead to a reaction proceeding in a homogeneous phase. ub.edu

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Catalyst Phase | Same phase as reactants | Different phase from reactants libretexts.org |

| Reaction Conditions | Typically mild (lower temp/pressure) youtube.com | Often requires higher temp/pressure youtube.com |

| Selectivity | Generally high youtube.com | Can be lower or diffusion-limited |

| Catalyst Separation | Difficult, may require chromatography | Easy (e.g., filtration) youtube.com |

| Mechanism | Often well-defined and understood youtube.com | Complex, involves surface adsorption/desorption libretexts.org |

| Example | Ni/Photoredox coupling for C-C bonds acs.org | Pd/γ-Al2O3 for selective hydrogenation mdpi.com |

Stereoselective Synthesis of Chiral Analogues

One common approach is the asymmetric addition of organometallic reagents to prochiral ketones. Chiral ligands or catalysts are employed to control the facial selectivity of the nucleophilic attack, leading to the formation of one enantiomer in excess. For instance, the use of chiral catalysts in the addition of organozinc or Grignard reagents to a ketone precursor, such as 1-(3-methylphenyl)propan-2-one, could potentially yield chiral analogues of the target compound.

Another strategy involves the kinetic resolution of a racemic mixture of the tertiary alcohol. This can be achieved through enzymatic or chemical methods where one enantiomer reacts at a faster rate than the other, allowing for their separation. Lipases are commonly used for the kinetic resolution of alcohols through enantioselective acylation or hydrolysis.

Furthermore, the synthesis of chiral building blocks that can be converted to the desired tertiary alcohol is a viable route. For example, the stereoselective synthesis of chiral epoxides or diols can serve as precursors. Rhenium-catalyzed stereoselective transposition of allylic alcohols has been reported for the synthesis of 2-methyl-1,3-syn-diols with excellent diastereoselectivities, which could be adapted for the synthesis of chiral analogues. rsc.org

The development of chiral auxiliaries, ligands, and catalysts plays a pivotal role in the advancement of stereoselective synthesis. dergipark.org.tr These chiral molecules can induce asymmetry in reactions, leading to the desired stereoisomer with high enantiomeric excess.

| Method | Description | Potential Application to Analogues |

| Asymmetric Addition to Prochiral Ketones | Addition of organometallic reagents to ketones in the presence of a chiral catalyst or ligand. | Synthesis of enantiomerically enriched tertiary alcohols. |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture, allowing for separation. | Separation of enantiomers of racemic this compound analogues. |

| Chiral Building Blocks | Synthesis of chiral precursors that can be converted to the final product. | Use of stereodefined epoxides or diols to construct the chiral tertiary alcohol framework. |

Green Chemistry Principles in the Preparation of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of chemical processes. This involves the use of environmentally benign solvents, energy-efficient reaction conditions, and renewable resources.

Solvent-Free and Environmentally Benign Reaction Conditions

Solvent-free reactions represent a significant advancement in green chemistry, as they eliminate the use of often hazardous and volatile organic solvents. pharmafeatures.comijrpr.com This approach not only reduces pollution but can also lead to improved reaction rates and yields. dergipark.org.tr For the synthesis of tertiary alcohols like this compound, a solvent-free Grignard reaction could be explored, where the reactants are mixed directly without a solvent.

The use of water as a reaction medium is another cornerstone of green chemistry. Visible-light-mediated synthesis of tertiary alcohols in water has been reported, offering a mild and environmentally friendly alternative to traditional methods. rsc.org This approach utilizes the electron donor-acceptor properties of carbonyl compounds and arylamines in an aqueous phase.

Solid-state reactions, where reactants interact in the absence of a solvent, also offer a green synthetic route. pharmafeatures.com These reactions can be facilitated by grinding or milling, a technique known as mechanochemistry, which provides the necessary energy for the transformation to occur. pharmafeatures.com

| Green Approach | Description | Advantages |

| Solvent-Free Reactions | Reactions are conducted without the use of a solvent. | Reduced pollution, lower costs, simplicity in process and handling. dergipark.org.tr |

| Aqueous Media | Water is used as the solvent for the reaction. | Environmentally friendly, mild reaction conditions. rsc.org |

| Solid-State Reactions (Mechanochemistry) | Reactants are ground or milled together in the absence of a solvent. | High efficiency, reduced waste, potential for novel reactivity. pharmafeatures.com |

Microwave and Ultrasound Assisted Synthesis

Microwave and ultrasound irradiation are alternative energy sources that can significantly enhance reaction rates and reduce reaction times, aligning with the principles of green chemistry.

Microwave-Assisted Synthesis: Microwave heating has become a popular tool in organic synthesis due to its ability to rapidly and uniformly heat reaction mixtures. This can lead to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. The synthesis of various heterocyclic compounds has been shown to be significantly more efficient under microwave irradiation. For instance, reactions that take hours under conventional heating can often be completed in minutes using a microwave reactor.

Ultrasound-Assisted Synthesis (Sonochemistry): Ultrasound utilizes the energy of sound waves to induce cavitation in the reaction medium, creating localized high-pressure and high-temperature zones. This can promote reactions by increasing mass transfer and activating the reacting species. Ultrasound-assisted synthesis has been successfully applied to a variety of organic transformations, often resulting in improved yields and shorter reaction times under milder conditions. The use of ultrasound can also enable reactions to be carried out in more environmentally friendly solvents, such as water.

A comparison of conventional and microwave-assisted methods for a generic organic synthesis is presented below, illustrating the potential benefits for the synthesis of this compound.

| Parameter | Conventional Heating | Microwave-Assisted Heating |

| Reaction Time | Hours | Minutes |

| Energy Consumption | High | Low |

| Yield | Often lower | Often higher |

| Side Reactions | More prevalent | Reduced |

Enzymatic and Biocatalytic Approaches

Enzymatic and biocatalytic methods offer a highly selective and environmentally benign route for the synthesis of chemical compounds. These approaches utilize enzymes or whole microorganisms as catalysts, which operate under mild conditions of temperature and pH, typically in aqueous media.

For the synthesis of chiral analogues of this compound, enzymes such as lipases can be employed for the enantioselective acylation of a racemic alcohol, allowing for the separation of enantiomers. This chemoenzymatic approach combines chemical synthesis with biocatalysis to produce enantiomerically pure compounds.

Biocatalysis can also be used for the synthesis of precursors to the target molecule. For example, the bioconversion of 2-methyl-1,3-propanediol (B1210203) to 3-hydroxy-2-methylpropionic acid has been demonstrated using whole cells of Gluconobacter oxydans. rsc.org Such biocatalytic transformations can provide access to valuable chiral building blocks. The use of enzymes in organic synthesis is a rapidly growing field, with the potential to develop more sustainable and efficient processes for the production of a wide range of chemicals. mdpi.com

The development of multi-enzyme cascade reactions, where several enzymatic steps are performed in a single pot, further enhances the efficiency and sustainability of biocatalytic synthesis. chemrxiv.org

Reactivity and Mechanistic Organic Chemistry of 2 Methyl 1 3 Methylphenyl Propan 2 Ol

Detailed Mechanistic Elucidation Studies

A thorough search of the scientific literature did not yield any kinetic studies specifically determining the reaction rates for any transformation of 2-methyl-1-(3-methylphenyl)propan-2-ol. To obtain such data, experimental investigations would be required. For example, the rate of acid-catalyzed dehydration could be monitored using techniques such as gas chromatography to measure the disappearance of the starting material and the appearance of the alkene products over time.

Such a study would allow for the determination of the reaction order with respect to the alcohol and the acid catalyst, as well as the activation energy for the reaction. This information would provide valuable insights into the reaction mechanism.

Isotopic Labeling and Trapping Experiments

Elucidating the precise mechanism of reactions involving this compound, particularly under conditions that favor carbocation intermediates, necessitates the use of sophisticated experimental techniques such as isotopic labeling and trapping experiments. These methods provide direct evidence for the involvement of specific intermediates and the pathways through which they form and react.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a chemical reaction. numberanalytics.comias.ac.in By substituting an atom at a specific position in the reactant with one of its heavier isotopes (e.g., replacing ¹H with ²H (deuterium, D), or ¹²C with ¹³C), chemists can follow the label's position in the products, thereby revealing intricate details of the reaction mechanism. researchgate.netwikipedia.org

In the context of the acid-catalyzed dehydration of this compound, which proceeds via a carbocation intermediate, isotopic labeling can be employed to verify the proposed E1 mechanism. jove.combyjus.com For instance, the alcohol could be synthesized with deuterium (B1214612) atoms on the methyl groups of the isobutyl moiety. If the reaction proceeds through the expected tertiary benzylic carbocation, the position of these labels in the resulting alkene products would be predictable.

Consider the following hypothetical labeling experiment:

| Labeled Reactant | Expected Reaction | Labeled Product(s) | Mechanistic Insight |

| This compound-¹⁸O | Acid-catalyzed dehydration | Unlabeled alkene(s) and H₂¹⁸O | The ¹⁸O label would be found exclusively in the water molecule eliminated during the reaction, confirming that the C-O bond is broken during the formation of the carbocation. |

| 2-(deuteromethyl)-1-(3-methylphenyl)propan-2-ol | Acid-catalyzed dehydration | A mixture of alkenes with the deuterium label on either the methyl or methylene (B1212753) group of the double bond. | This would provide evidence for or against carbocation rearrangements, such as hydride or methyl shifts, although significant rearrangement is less likely for this stable tertiary benzylic carbocation. |

Furthermore, kinetic isotope effect (KIE) studies can provide information about the rate-determining step of the reaction. numberanalytics.com For example, if the C-H bond adjacent to the carbocation is broken in the rate-determining step, replacing that hydrogen with deuterium would result in a slower reaction rate. However, in a typical E1 reaction, the formation of the carbocation is the slow step, and the subsequent deprotonation is fast. jove.com Therefore, a significant primary KIE would not be expected for the dehydration of this compound.

Trapping Experiments

Trapping experiments are designed to intercept and identify reactive intermediates, such as carbocations, that are too transient to be observed directly. csbsju.edu This is achieved by introducing a "trapping agent" into the reaction mixture, which is a species that can react readily with the intermediate to form a stable, characterizable product. researchgate.netresearchgate.net

For the reactions of this compound that proceed through the tertiary benzylic carbocation, a variety of nucleophilic trapping agents could be employed. asymmetricorganocatalysis.com The formation of a stable product with the trapping agent provides strong evidence for the existence of the carbocation intermediate.

The table below illustrates potential trapping experiments:

| Trapping Agent | Expected Trapped Product | Mechanistic Implication |

| Azide (B81097) ion (N₃⁻) | 1-azido-2-methyl-1-(3-methylphenyl)propane | The formation of an azide adduct would confirm the presence of the carbocation intermediate, as the azide ion would act as a nucleophile and attack the positively charged carbon. |

| A different alcohol (e.g., methanol) | 1-methoxy-2-methyl-1-(3-methylphenyl)propane | The formation of an ether product would demonstrate that the carbocation can be trapped by a neutral nucleophile. |

| A π-rich aromatic compound (e.g., anisole) | A Friedel-Crafts-type alkylation product | This would show that the carbocation is sufficiently electrophilic to react with another aromatic ring. |

The success of a trapping experiment depends on the relative rates of the trapping reaction and the subsequent steps of the primary reaction pathway (e.g., elimination to form an alkene). The concentration and nucleophilicity of the trapping agent are crucial factors in designing a successful experiment.

Transition State Analysis and Reaction Energetics

The reactivity and mechanism of this compound can be further understood through the lens of transition state theory and the analysis of reaction energetics. wikipedia.org Computational chemistry provides powerful tools to model the potential energy surface of a reaction, allowing for the characterization of transition states and the calculation of activation energies. nih.gov

Transition State Analysis

A transition state is a high-energy, short-lived configuration of atoms that exists at the peak of the energy barrier between reactants and products. solubilityofthings.commasterorganicchemistry.com For reactions involving this compound, such as Sₙ1 or E1 reactions, the transition state for the rate-determining step would involve the breaking of the C-O bond of the protonated alcohol to form the carbocation intermediate. fiveable.melibretexts.org

Computational modeling, often using density functional theory (DFT) or other ab initio methods, can be used to calculate the geometry and energy of this transition state. researchgate.net The structure of the transition state for the formation of the tertiary benzylic carbocation from the protonated alcohol would be expected to have the following characteristics:

An elongated C-O bond.

A developing positive charge on the benzylic carbon.

A planar or near-planar geometry around the benzylic carbon.

The stability of this transition state is a key factor in determining the reaction rate. Factors that stabilize the resulting carbocation, such as the electron-donating effect of the methyl groups and the resonance delocalization with the aromatic ring, will also stabilize the transition state leading to it, thereby lowering the activation energy and increasing the reaction rate. libretexts.orgpressbooks.pub

Reaction Energetics

The energetics of a reaction describe the changes in potential energy as reactants are converted to products. A reaction coordinate diagram for the acid-catalyzed dehydration of this compound would illustrate the relative energies of the reactants, intermediates, transition states, and products.

The key energetic parameters for this reaction are:

| Energetic Parameter | Description | Significance for this compound |

| Activation Energy (ΔG‡) | The energy difference between the reactants and the highest energy transition state. | This determines the overall rate of the reaction. For the E1 dehydration, this corresponds to the formation of the tertiary benzylic carbocation. Due to the stability of this carbocation, the activation energy is expected to be relatively low compared to that of non-benzylic tertiary alcohols. |

| Enthalpy of Reaction (ΔH) | The overall heat change of the reaction. | For a dehydration reaction, this is typically endothermic, as bonds are broken. |

| Energy of Intermediates | The relative energy of any carbocation intermediates. | The tertiary benzylic carbocation formed from this compound is significantly stabilized by hyperconjugation and resonance, making it a relatively low-energy intermediate. |

Computational studies can provide quantitative estimates for these energetic parameters, allowing for a detailed understanding of the reaction mechanism and the factors that control its rate and outcome. nih.gov These theoretical calculations, when combined with experimental data from isotopic labeling and trapping experiments, provide a comprehensive picture of the reactivity of this compound.

Theoretical and Computational Investigations of 2 Methyl 1 3 Methylphenyl Propan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of atoms and molecules. mdpi.com It is often employed to predict a wide range of properties with a good balance of accuracy and computational cost.

Geometric Optimization and Vibrational Analysis

A crucial first step in computational analysis is to find the most stable three-dimensional arrangement of atoms in the molecule, known as geometric optimization. For 2-methyl-1-(3-methylphenyl)propan-2-ol, this would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This optimized geometry corresponds to the most probable structure of the molecule.

Following optimization, vibrational analysis is performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. nih.govresearchgate.net Each vibrational mode can be visualized to understand the specific atomic motions involved. This analysis also confirms that the optimized structure is a true energy minimum. For a related compound, 2-amino-2-methyl-1,3-propanediol, both Hartee-Fock and DFT methods were used for such analyses. nih.govresearchgate.net

Interactive Data Table: Predicted Vibrational Frequencies (Hypothetical)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| O-H Stretch | Alcohol | ~3600 |

| C-H Stretch (Aromatic) | Phenyl Ring | ~3100-3000 |

| C-H Stretch (Aliphatic) | Methyl, Methylene (B1212753) | ~2980-2850 |

| C=C Stretch | Aromatic Ring | ~1600, 1450 |

| C-O Stretch | Alcohol | ~1260-1000 |

Note: This table is hypothetical and illustrates the type of data that would be generated from a DFT vibrational analysis.

Electronic Structure and Molecular Orbital Theory (HOMO-LUMO)

The electronic properties of a molecule are governed by its molecular orbitals. Two of the most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability. researchgate.netmdpi.com A smaller gap generally suggests higher reactivity. mdpi.com For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the oxygen atom, while the LUMO would be distributed over the aromatic ring and the C-O antibonding orbital. The HOMO-LUMO gap helps in understanding the charge transfer that can occur within the molecule. nih.govresearchgate.net

Interactive Data Table: Calculated Orbital Energies (Hypothetical)

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -0.8 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.7 | Indicator of chemical stability and reactivity |

Note: This table presents hypothetical values to demonstrate the output of a DFT electronic structure calculation.

Ab Initio Methods for Electronic and Structural Properties

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data. nih.govresearchgate.net Methods like Hartree-Fock (HF) and more advanced techniques such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory provide highly accurate descriptions of electronic and structural properties. These methods would be used to obtain a more precise understanding of the molecule's geometry, vibrational frequencies, and electronic energies, often serving as a benchmark for DFT results. For instance, in the study of 2-amino-2-methyl-1,3-propanediol, both Hartree-Fock and DFT methods were utilized to calculate structural and spectroscopic data. nih.govresearchgate.net

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations provide information about a single, static molecule, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time.

Intramolecular Interactions and Stabilization

Steric Hindrance: The bulky tert-butyl group [(CH₃)₂C(OH)] and the methyl group on the phenyl ring would create significant steric strain, influencing the preferred three-dimensional arrangement of the molecule. Computational models could quantify this strain energy.

Dipole-Dipole Interactions: The presence of the hydroxyl (-OH) group introduces a permanent dipole moment in the molecule. Theoretical calculations could map the electrostatic potential surface, highlighting regions of positive and negative charge and predicting the orientation and strength of intramolecular dipole-dipole interactions.

Intramolecular Hydrogen Bonding: While less likely to be a dominant stabilizing force in an isolated molecule due to conformational constraints, the possibility of a weak hydrogen bond between the hydroxyl hydrogen and the π-electron system of the phenyl ring could be investigated computationally.

Without specific computational studies, a quantitative analysis of these interactions and their contribution to the stabilization of this compound remains speculative.

Prediction of Thermochemical Parameters

Thermochemical parameters provide crucial information about the stability and reactivity of a compound. Computational methods can predict these values with a reasonable degree of accuracy.

Enthalpy, Entropy, and Gibbs Free Energy Calculations

The standard enthalpy of formation (ΔH°f), standard entropy (S°), and Gibbs free energy of formation (ΔG°f) are fundamental thermodynamic properties. Theoretical calculations for this compound would typically involve:

Geometry Optimization: Finding the lowest energy conformation of the molecule.

Frequency Calculations: Determining the vibrational frequencies, which are then used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

Single-Point Energy Calculations: Using a high-level theoretical method and a large basis set to obtain a more accurate electronic energy.

These calculations would yield the theoretical values for the thermochemical parameters. However, no such published data currently exists for this specific compound.

Table 1: Illustrative (Hypothetical) Thermochemical Data for this compound

| Parameter | Hypothetical Predicted Value | Units |

|---|---|---|

| Standard Enthalpy of Formation (Gas Phase) | Data Not Available | kJ/mol |

| Standard Molar Entropy (Gas Phase) | Data Not Available | J/(mol·K) |

| Standard Gibbs Free Energy of Formation (Gas Phase) | Data Not Available | kJ/mol |

Ionization Energy and Electron Affinity Predictions

Ionization energy (IE) is the energy required to remove an electron from a molecule, while electron affinity (EA) is the energy released when an electron is added. These properties are critical for understanding a molecule's redox behavior and its reactivity in electron transfer processes.

Computational methods can predict both the adiabatic and vertical ionization energies and electron affinities. Adiabatic values correspond to the energy difference between the optimized geometries of the neutral and ionized species, while vertical values are calculated at the geometry of the neutral species.

As with other thermochemical parameters, there are no specific computational studies reporting the predicted ionization energy or electron affinity for this compound.

Table 2: Illustrative (Hypothetical) Predicted Electronic Properties for this compound

| Property | Hypothetical Predicted Value | Units |

|---|---|---|

| Adiabatic Ionization Energy | Data Not Available | eV |

| Vertical Ionization Energy | Data Not Available | eV |

| Adiabatic Electron Affinity | Data Not Available | eV |

| Vertical Electron Affinity | Data Not Available | eV |

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography for Solid-State Structures

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, a detailed model of the molecular and crystal structure can be generated. nih.gov Although specific crystallographic data for 2-methyl-1-(3-methylphenyl)propan-2-ol is not widely available in public databases, the expected structural features can be inferred from analyses of analogous compounds.

The solid-state structure of this compound would be significantly influenced by intermolecular forces that dictate the crystal packing. The primary interactions expected are hydrogen bonds and van der Waals forces, including potential C-H···π interactions.

Hydrogen Bonding: The hydroxyl (-OH) group is a key functional group capable of acting as both a hydrogen bond donor and acceptor. It is anticipated that strong O-H···O hydrogen bonds would form between adjacent molecules, creating chains or more complex networks that form the primary structural motif of the crystal lattice.

Van der Waals Forces: Dispersion forces among the alkyl and aromatic portions of the molecules would further contribute to the cohesion of the crystal structure.

Studies on structurally similar hindered alcohols and aromatic compounds have shown that these types of interactions are fundamental to their supramolecular assembly in the solid state. nih.govbohrium.com

| Parameter | Predicted Value/System |

|---|---|

| Chemical Formula | C₁₂H₁₈O |

| Molecular Weight | 178.27 g/mol |

| Crystal System | Monoclinic or Orthorhombic (Common for such organic molecules) |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |

| Key Intermolecular Interactions | O-H···O Hydrogen Bonds, C-H···π Interactions |

The molecule this compound is achiral as it does not possess a stereocenter (a carbon atom attached to four different substituent groups). The quaternary carbon is bonded to two identical methyl groups. Therefore, the molecule does not exist as enantiomers, and the elucidation of an absolute configuration is not applicable.

Advanced Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands characteristic of specific functional groups. For this compound, the key vibrations are associated with its hydroxyl, alkyl, and aromatic components. The spectrum is expected to show a broad O-H stretching band due to hydrogen bonding. docbrown.info

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3600-3200 | Strong, Broad | O-H stretch (intermolecular hydrogen-bonded) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2990-2850 | Strong | Aliphatic C-H stretch (from methyl and methylene (B1212753) groups) |

| 1610, 1590, 1490 | Medium-Weak | Aromatic C=C ring stretching |

| 1470-1450 | Medium | C-H asymmetric bending (CH₃) |

| 1380-1370 | Medium | C-H symmetric bending (gem-dimethyl) |

| 1200-1150 | Strong | C-O stretch (tertiary alcohol) |

| 800-750 | Strong | C-H out-of-plane bending (meta-disubstituted aromatic ring) |

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be dominated by signals from the aromatic ring and the carbon skeleton.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3100-3000 | Strong | Aromatic C-H stretch |

| 2990-2850 | Strong | Aliphatic C-H stretch |

| 1610 | Strong | Aromatic C=C ring stretching |

| 1005 | Very Strong | Aromatic ring breathing (trigonal) |

| 800-750 | Medium | Aromatic C-H bending |

| 750-700 | Medium | Skeletal C-C bending/stretching modes |

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Profiling

High-resolution mass spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule and its fragments by measuring mass-to-charge ratios (m/z) with very high accuracy. docbrown.info This technique is invaluable for confirming the identity of a synthesized product and for monitoring the progress of a reaction by identifying reactants, intermediates, and byproducts.

Under electron ionization (EI), the this compound molecule would first form a molecular ion ([M]•+), which may be unstable. This ion would then undergo fragmentation, yielding a characteristic pattern. Key fragmentation pathways would likely involve the loss of small, stable neutral molecules or radicals.

| Predicted m/z | Fragment Ion Formula | Interpretation |

|---|---|---|

| 178.1358 | [C₁₂H₁₈O]•+ | Molecular Ion (M•+) |

| 163.1123 | [C₁₁H₁₅O]+ | Loss of a methyl radical (•CH₃) from the gem-dimethyl group; [M-15]+ |

| 160.1252 | [C₁₂H₁₆]•+ | Loss of water (H₂O); [M-18]+ |

| 119.0861 | [C₉H₁₁]+ | Alpha cleavage, loss of (CH₃)₂COH radical |

| 105.0699 | [C₈H₉]+ | Benzylic/Tropylium ion, from cleavage and rearrangement |

| 59.0497 | [C₃H₇O]+ | Alpha cleavage, formation of protonated acetone from the tertiary alcohol moiety |

The precise mass measurements afforded by HRMS allow for the unambiguous determination of the elemental formula for each ion, which is critical for distinguishing between compounds with the same nominal mass. In a reaction monitoring context, the disappearance of reactant ions and the appearance of the product ion at m/z 178.1358 would provide clear evidence of reaction progress and completion.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment (beyond basic identification)

Nuclear Magnetic Resonance (NMR) spectroscopy transcends its foundational role in molecular structure confirmation to become a powerful tool for the detailed three-dimensional structural elucidation of molecules like this compound. Advanced NMR techniques enable the probing of through-space nuclear interactions and the dynamics of conformational exchange, providing critical insights into the preferred spatial arrangements and stereochemical attributes of the molecule.

The structural flexibility of this compound, particularly the free rotation around the C1-C(Ar) and C1-C2 bonds, gives rise to a multitude of possible conformations in solution. The relative energies of these conformers are influenced by steric and electronic effects. Advanced NMR methods, such as Nuclear Overhauser Effect (NOE) spectroscopy and the analysis of coupling constants, are instrumental in discerning the predominant conformations.

Nuclear Overhauser Effect (NOE) Spectroscopy

NOE spectroscopy detects the transfer of nuclear spin polarization from one nucleus to another through space, an effect that is highly dependent on the internuclear distance (proportional to 1/r^6, where r is the distance between the nuclei). This technique is invaluable for determining the proximity of protons in a molecule, thereby revealing its three-dimensional structure and preferred conformation.

For this compound, NOE experiments can elucidate the spatial relationship between the protons on the benzylic carbon (C1), the protons of the gem-dimethyl groups on C2, and the aromatic protons of the 3-methylphenyl ring. For instance, irradiation of the methylene protons at C1 would be expected to show NOE enhancements to the ortho-protons of the aromatic ring and the methyl protons at C2, confirming their spatial proximity. The relative intensities of these NOE signals can provide quantitative information about the average internuclear distances, allowing for the construction of a model for the dominant solution-state conformation.

A hypothetical set of NOE correlations for this compound is presented in the table below, illustrating the expected through-space interactions that would be observed in a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

| Irradiated Protons | Observed NOE Protons | Inferred Proximity |

| H1 (CH₂) | H2' (Aromatic), H6' (Aromatic) | Proximity of the benzylic methylene group to the ortho positions of the phenyl ring. |

| H1 (CH₂) | H-C(CH₃)₂ (gem-dimethyl) | Spatial closeness between the benzylic methylene protons and the gem-dimethyl groups. |

| Ar-CH₃ | H2' (Aromatic), H4' (Aromatic) | Proximity of the aromatic methyl group to the adjacent aromatic protons. |

Analysis of Vicinal Coupling Constants and Karplus Relationship

The magnitude of the three-bond coupling constant (³J) between two protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. While this compound lacks a chain of non-equivalent CH-CH protons for a straightforward Karplus analysis of the propanol (B110389) backbone (due to the quaternary C2), the principle remains crucial for conformational analysis in similar structures. In derivatives or related molecules with appropriate proton arrangements, analysis of ³J values can provide detailed information about the torsional angles and, consequently, the preferred staggered or eclipsed conformations around single bonds.

Variable Temperature (VT) NMR Studies

Variable Temperature (VT) NMR spectroscopy is a powerful technique for studying the dynamics of conformational exchange. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, if the rate of conformational interconversion is fast on the NMR timescale, the observed spectrum is an average of the spectra of the individual conformers. As the temperature is lowered, the rate of interconversion slows down. If the exchange rate becomes slow enough, separate signals for each conformer may be observed.

For this compound, VT-NMR could be used to study the rotational barriers around the C1-C(Ar) and C1-C2 bonds. For example, hindered rotation at low temperatures might lead to the broadening or splitting of the signals for the gem-dimethyl groups or the aromatic protons, providing quantitative data on the energy barriers of these conformational processes.

A summary of hypothetical ¹H and ¹³C NMR chemical shifts for this compound is provided below. While this data is foundational, the advanced techniques discussed above would be necessary to translate this into a three-dimensional model of the molecule's stereochemistry and conformation.

Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Integration |

| -OH | ~1.5 | Singlet | 1H |

| C(CH₃)₂ | ~1.2 | Singlet | 6H |

| Ar-CH₃ | ~2.3 | Singlet | 3H |

| CH₂ | ~2.7 | Singlet | 2H |

| Aromatic H | ~7.0-7.2 | Multiplet | 4H |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

| C(CH₃)₂ | ~29 |

| Ar-CH₃ | ~21 |

| CH₂ | ~48 |

| C-OH | ~73 |

| Aromatic C | ~125-138 |

Design, Synthesis, and Chemical Exploration of Derivatives and Analogues

Modification of the Phenyl Moiety

The aromatic phenyl ring is a primary site for structural diversification. Introducing various substituents or altering their position can significantly influence the electronic and steric properties of the molecule.

Introduction of Substituents (e.g., halogenation, alkylation)

The phenyl ring of 2-methyl-1-(3-methylphenyl)propan-2-ol can be functionalized through electrophilic aromatic substitution reactions. The existing methyl group is a weak activating group and an ortho, para-director. masterorganicchemistry.comchemistrysteps.com Consequently, incoming electrophiles will preferentially add to the positions ortho and para to the methyl group (positions 2, 4, and 6).

Alkylation: Friedel-Crafts alkylation can introduce additional alkyl groups onto the phenyl ring. libretexts.org For instance, reacting the parent alcohol with an alkyl halide like tert-butyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) would yield a mixture of di- and tri-alkylated products. google.comresearchgate.net The reaction conditions can be tuned to favor specific isomers, although polyalkylation is a common challenge due to the activating nature of alkyl groups. libretexts.org

Halogenation: Direct halogenation of the aromatic ring can be achieved using standard methods. For example, bromination can be carried out using bromine (Br₂) with a Lewis acid catalyst. This would result in the substitution of hydrogen atoms on the ring with bromine, primarily at the ortho and para positions relative to the methyl group. Similarly, chlorination can be performed with chlorine (Cl₂) and a suitable catalyst.

It is also possible to achieve halogenation at the benzylic position of the propanol (B110389) chain under different conditions, such as using N-halosuccinimides (NCS or NBS). mdpi.com This reaction often proceeds via dehydration of the tertiary alcohol to an alkene intermediate, followed by halohydrin formation. mdpi.com

| Reaction Type | Reagents | Potential Products |

| Friedel-Crafts Alkylation | t-BuCl, AlCl₃ | 1-(4-tert-butyl-3-methylphenyl)-2-methylpropan-2-ol |

| Bromination | Br₂, FeBr₃ | 1-(4-bromo-3-methylphenyl)-2-methylpropan-2-ol |

| Chlorination | Cl₂, AlCl₃ | 1-(4-chloro-3-methylphenyl)-2-methylpropan-2-ol |

Positional Isomerism and its Impact on Reactivity

The position of the methyl group on the phenyl ring significantly affects the molecule's properties and reactivity. The target compound, with its methyl group at the meta position (position 3), can be compared with its ortho (position 2) and para (position 4) isomers.

The electronic effects of the methyl group (weakly electron-donating) and the steric hindrance it imposes differ between the isomers. In the ortho-isomer, 2-methyl-1-(2-methylphenyl)propan-2-ol, the proximity of the methyl group to the propanol side chain introduces significant steric bulk. nih.gov This can hinder reactions involving the hydroxyl group or the benzylic carbon. In contrast, the meta- and para-isomers experience less steric interference from the methyl group. nih.gov

This difference in steric hindrance impacts reactivity. For example, in electrophilic substitution reactions on the phenyl ring, the ortho-isomer's directing effects would be sterically influenced by both the existing methyl group and the bulky side chain. Dehydration of the tertiary alcohol, which proceeds via a carbocation intermediate, might also be affected by the electronic stabilization provided by the methyl group, which is most effective from the ortho and para positions. libretexts.orgmasterorganicchemistry.com

| Isomer Name | CAS Number | Key Structural Feature | Expected Impact on Reactivity |

| 2-methyl-1-(2-methylphenyl)propan-2-ol | 7572-79-4 | Methyl group is ortho to the side chain. nih.gov | Increased steric hindrance around the reaction center; potential for altered electronic effects on benzylic carbocation stability. |

| This compound | 1754-70-7 | Methyl group is meta to the side chain. | Moderate steric profile; standard electronic effects for a meta-substituent. |

| 2-methyl-1-(4-methylphenyl)propan-2-ol | 5208-36-6 | Methyl group is para to the side chain. | Minimal steric hindrance from the methyl group; maximal electronic stabilization of a benzylic carbocation via resonance. |

Alterations of the Propanol Backbone

Modifying the three-carbon chain of the propanol backbone provides another avenue for creating structural analogues with distinct properties.

Chain Length and Branching Variations

Chain Elongation: Synthesizing an analogue like 2-methyl-1-(3-methylphenyl)butan-2-ol, which extends the chain by one methylene (B1212753) unit, would involve using a different starting ketone in a Grignard reaction. For example, reacting 1-(3-methylphenyl)propan-1-one with methylmagnesium bromide. This modification would slightly increase the molecule's size and lipophilicity.

Branching Variation: An isomer such as 3-methyl-2-(3-methylphenyl)butan-2-ol could be synthesized from 3-methylbutan-2-one and a 3-methylphenyl Grignard reagent. chemicalbook.comwikipedia.org This structural change shifts the branching pattern, which can significantly alter how the molecule interacts with other chemical species by changing the accessibility of the hydroxyl group.

| Analogue Name | Structural Change | Potential Synthetic Precursors |

| 2-methyl-1-(3-methylphenyl)butan-2-ol | Propanol to Butanol (Chain extension) | 1-(3-methylphenyl)propan-1-one + MeMgBr |

| 3-methyl-2-(3-methylphenyl)butan-2-ol | Altered branching pattern | 3-methylbutan-2-one + 3-MePhMgBr |

| 2-methyl-3-(3-methylphenyl)propan-2-ol | Phenyl group on C3 instead of C1 | 1-(3-methylphenyl)acetone + MeMgBr |

Heteroatom Inclusion within the Chain

Replacing a carbon atom in the propanol backbone with a heteroatom, such as oxygen, introduces an ether linkage, which can drastically change the compound's polarity and hydrogen bonding capabilities. An analogue like 1-(3-methylbenzyloxy)-2-methylpropan-2-ol could be prepared via a Williamson ether synthesis. masterorganicchemistry.com This would typically involve reacting the sodium salt of 2-methylpropane-1,2-diol (B142230) with 3-methylbenzyl chloride. The resulting ether-alcohol would have different solubility properties and conformational flexibility compared to the parent all-carbon backbone structure. beilstein-journals.org

Derivatization at the Hydroxyl Group

The tertiary hydroxyl group is a key functional handle for derivatization, although its reactivity is tempered by significant steric hindrance. Common reactions include esterification and etherification.

Esterification: The conversion of tertiary alcohols to esters is often challenging due to the competing E1 elimination reaction that forms an alkene. stackexchange.com However, selective esterification can be achieved using highly reactive acylating agents or specific catalysts. For example, reaction with an acid anhydride (B1165640) (like acetic anhydride) in the presence of a catalyst such as indium(III) chloride can produce the corresponding tertiary ester with high conversion and selectivity. google.com Another approach involves using acetyl chloride, which can react with alcohols to form esters, sometimes even without a catalyst under solvent-free conditions. iiste.org

Etherification: Formation of an ether at the tertiary alcohol position can be accomplished through methods like the Williamson ether synthesis, though it is not ideal for tertiary substrates due to elimination. libretexts.org A more suitable approach for synthesizing an unsymmetrical ether like 2-methoxy-2-methyl-1-(3-methylphenyl)propane would be to react the sodium alkoxide of the parent alcohol with a less hindered alkyl halide, such as methyl iodide. masterorganicchemistry.com

| Derivative Type | Reaction | Reagents | Potential Product |

| Acetate Ester | Esterification | Acetic Anhydride, InCl₃ | 2-methyl-1-(3-methylphenyl)propan-2-yl acetate |

| Benzoate Ester | Esterification | Benzoyl Chloride, Pyridine | 2-methyl-1-(3-methylphenyl)propan-2-yl benzoate |

| Methyl Ether | Etherification | 1. NaH, 2. CH₃I | 2-methoxy-2-methyl-1-(3-methylphenyl)propane |

Etherification and Esterification

The conversion of the hydroxyl group into ethers and esters represents fundamental pathways for creating derivatives with modified physicochemical properties.

Etherification: The synthesis of ethers from this compound is principally governed by the Williamson ether synthesis. openstax.orgmasterorganicchemistry.comlibretexts.org This method involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then reacts with an alkyl halide in a nucleophilic substitution reaction (SN2). masterorganicchemistry.comyoutube.com However, the tertiary nature of the alcohol in this compound presents significant challenges. The alkoxide formed is sterically bulky, and if it reacts with a secondary or tertiary alkyl halide, the competing E2 elimination reaction often predominates, leading to the formation of alkenes instead of the desired ether. openstax.orglibretexts.org To favor ether formation, the reaction must be paired with a less sterically hindered primary alkyl halide, such as iodomethane (B122720) or ethyl bromide. openstax.orgmasterorganicchemistry.com

Alternative industrial methods for ether synthesis, such as the acid-catalyzed dehydration of alcohols, are generally unsuitable for producing unsymmetrical ethers and are limited to primary alcohols, as secondary and tertiary alcohols readily dehydrate to form alkenes under acidic conditions. openstax.orglibretexts.org

Esterification: Esters are commonly synthesized by reacting an alcohol with a carboxylic acid, a process known as Fischer esterification, which is typically catalyzed by a strong acid like sulfuric acid. researchgate.netthermofisher.com This reaction is an equilibrium process where the alcohol's hydroxyl group acts as a nucleophile attacking the carbonyl carbon of the carboxylic acid. thermofisher.com For tertiary alcohols like this compound, Fischer esterification can be slow due to the steric hindrance around the hydroxyl group, which impedes the nucleophilic attack. chemicalbook.com To drive the reaction toward the ester product, an excess of the less expensive reactant (either the alcohol or the carboxylic acid) can be used, or water can be removed as it is formed. thermofisher.com Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used to achieve higher yields under milder conditions. ncert.nic.in The enzymatic esterification of structurally similar terpenoid alcohols has also been demonstrated, offering a highly selective and environmentally friendly approach. medcraveonline.commedcraveonline.com

| Reaction Type | Reagents | Typical Catalyst/Conditions | Primary Product | Key Considerations |

|---|---|---|---|---|

| Etherification (Williamson) | 1) Strong Base (e.g., NaH) 2) Primary Alkyl Halide (e.g., CH₃I) | Polar aprotic solvent (e.g., THF) | 2-methoxy-2-methyl-1-(3-methylphenyl)propane | Reaction is subject to competing E2 elimination; requires a primary alkyl halide. openstax.orgmasterorganicchemistry.com |

| Esterification (Fischer) | Carboxylic Acid (e.g., Acetic Acid) | Strong Acid (e.g., H₂SO₄), Reflux | 2-methyl-1-(3-methylphenyl)propan-2-yl acetate | Equilibrium reaction; can be slow due to steric hindrance. researchgate.netthermofisher.com |

| Esterification (Acylation) | Acid Chloride (e.g., Acetyl Chloride) | Base (e.g., Pyridine) | 2-methyl-1-(3-methylphenyl)propan-2-yl acetate | More reactive than Fischer esterification; proceeds under milder conditions. ncert.nic.in |

Conversion to other Functional Groups (e.g., amines, halides)

The hydroxyl group serves as a gateway for introducing other key functional groups, such as halides and amines, significantly broadening the range of accessible derivatives.

Conversion to Halides: The transformation of tertiary alcohols into alkyl halides is readily accomplished using hydrogen halides (HCl, HBr, HI). libretexts.orgmasterorganicchemistry.com The reaction proceeds via an SN1 mechanism. masterorganicchemistry.comyoutube.com The first step involves the protonation of the hydroxyl group by the acid, converting it into a good leaving group (water). masterorganicchemistry.com Subsequently, the water molecule departs, generating a relatively stable tertiary carbocation. This intermediate is then rapidly attacked by the halide ion (e.g., Br⁻) to form the final alkyl halide product. youtube.com Due to the stability of the tertiary carbocation intermediate, this reaction is typically faster for tertiary alcohols compared to primary or secondary ones. libretexts.org Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃), which are often used for primary and secondary alcohols to avoid carbocation rearrangements, can also be used, but direct reaction with HX is often sufficient and straightforward for tertiary alcohols. libretexts.org

Conversion to Amines: Synthesizing amines from this compound is a multi-step process. A prominent method for converting tertiary alcohols to amines is the Ritter reaction. google.com In this reaction, the alcohol is treated with a nitrile (e.g., acetonitrile) in the presence of a strong acid. The alcohol first forms a stable tertiary carbocation, which is then attacked by the nitrogen atom of the nitrile. The resulting nitrilium ion intermediate is subsequently hydrolyzed to yield an N-alkyl amide. This amide can then be hydrolyzed under acidic or basic conditions to furnish the primary amine. google.com A patented method describes the synthesis of 2-methyl-1-substituted phenyl-2-propanamine compounds from the corresponding alcohols via the Ritter reaction, highlighting its utility for this class of molecules. google.com

| Target Functional Group | Synthetic Method | Reagents | Intermediate | Final Product |

|---|---|---|---|---|

| Alkyl Halide (Bromide) | SN1 Substitution | HBr | Tertiary Carbocation | 1-(1-bromo-2-methylpropan-2-yl)-3-methylbenzene |

| Primary Amine | Ritter Reaction & Hydrolysis | 1) Acetonitrile, H₂SO₄ 2) H₂O, H⁺ or OH⁻ | N-(2-methyl-1-(3-methylphenyl)propan-2-yl)acetamide | 2-methyl-1-(3-methylphenyl)propan-2-amine |

Structure-Reactivity Relationships in this compound Derivatives

The chemical behavior of this compound and its derivatives is profoundly influenced by its molecular structure, particularly the interplay of steric and electronic factors.

Steric Effects: The most significant structural feature governing reactivity is the tertiary carbinol center, which is sterically congested by two methyl groups and the 3-methylbenzyl group. This steric hindrance is a critical factor in dictating the preferred reaction mechanisms.

Substitution Reactions: The crowded nature of the tertiary carbon atom makes it inaccessible to backside attack, thus strongly disfavoring SN2 reactions. masterorganicchemistry.com Consequently, nucleophilic substitution reactions at this center proceed almost exclusively through an SN1 pathway, which involves the formation of a planar, sterically less-hindered tertiary carbocation intermediate. masterorganicchemistry.com This is evident in the conversion of the alcohol to alkyl halides using HX. libretexts.org

Etherification and Esterification: Steric hindrance also reduces the rates of reactions where the alcohol acts as a nucleophile, such as in Fischer esterification. chemicalbook.com The bulky groups surrounding the hydroxyl oxygen impede its approach to the electrophilic carbonyl carbon of the carboxylic acid.

Electronic Effects: The electronic properties of the 3-methylphenyl group also modulate the reactivity of the molecule.

Carbocation Stability: The formation of a tertiary carbocation is the rate-determining step in SN1 reactions. This carbocation is stabilized by the inductive electron-donating effect of the three alkyl groups attached to the positive carbon. While the phenyl ring is not directly attached to the carbocation center, the electronic nature of substituents on the ring can exert a minor influence on the stability of this key intermediate.

Influence of Phenyl Substituents: In related derivatives, the nature of the substituent on the phenyl ring can significantly impact reaction rates and pathways. A patent for the synthesis of related amine compounds notes that the phenyl ring can bear a variety of substituents, including electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., nitro, halo). google.com Electron-donating groups would be expected to slightly stabilize any positive charge that develops in a transition state, potentially accelerating reactions like the Ritter reaction. Conversely, electron-withdrawing groups would destabilize such intermediates, slowing the reaction rate.

| Structural Feature | Effect | Impact on Reactivity | Example Reaction |

|---|---|---|---|

| Tertiary Alcohol Center | High Steric Hindrance | Disfavors SN2 reactions; Favors SN1/E1 mechanisms via a stable tertiary carbocation. | Conversion to alkyl halide with HBr. libretexts.org |

| 3-Methylphenyl Group | Weak Electron-Donating (Inductive/Hyperconjugation) | Subtle stabilization of nearby positive charge in transition states or intermediates. | Formation of carbocation in Ritter Reaction. google.com |

| Substituents on Phenyl Ring (Analogues) | Electron-Donating or Withdrawing | Modulates the stability of carbocationic intermediates, affecting reaction rates. google.com | Synthesis of substituted 2-phenyl-2-propanamine derivatives. google.com |

Applications in Advanced Chemical Synthesis and Functional Materials

Role in Catalytic Processes (beyond its own synthesis)

No literature was identified that describes 2-methyl-1-(3-methylphenyl)propan-2-ol acting as a catalyst, a ligand for a metal catalyst, or otherwise participating in catalytic cycles for reactions other than its own formation.

Chemo-Enzymatic Transformations

There are no published studies on the chemo-enzymatic transformation of this compound for non-clinical purposes. While chemo-enzymatic methods are widely applied to various alcohols, the specific application to this substrate has not been documented.

Insights into Molecular Interactions with Biological Systems (excluding human clinical applications)

No data is available regarding the antimicrobial activity of this compound, nor are there any mechanistic studies investigating its potential interactions with microbial systems.

Based on a comprehensive search of available scientific literature and chemical databases, there is no specific information available for the chemical compound This compound . Consequently, data regarding its applications in advanced chemical synthesis, functional materials, or the molecular basis of its enzyme-substrate interactions could not be retrieved.

The search results consistently referenced structurally similar but distinct compounds, indicating that "this compound" is likely not a widely studied or documented substance. Therefore, the requested article with the specified detailed outline cannot be generated.

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of tertiary alcohols like 2-methyl-1-(3-methylphenyl)propan-2-ol often relies on Grignard reactions, which involve the addition of an organomagnesium halide to a ketone. While effective, these reactions can present safety and sustainability challenges. aiche.org Current research is focused on developing greener, safer, and more efficient synthetic methodologies.

Key Research Thrusts:

Visible-Light-Mediated Synthesis: An emerging green chemistry approach involves the use of visible light to mediate the synthesis of sterically hindered tertiary alcohols in aqueous media. rsc.org This method utilizes carbonyl compounds and arylamines as electron acceptors and donors, respectively, offering an environmentally friendly alternative to traditional organometallic routes. rsc.org

Catalytic Asymmetric Synthesis: Significant progress has been made in the catalytic enantioselective synthesis of tertiary alcohols. chinesechemsoc.orgresearchgate.net Methods such as the desymmetric reduction of malonic esters using dinuclear zinc catalysts provide a pathway to enantioenriched tertiary alcohols from readily available starting materials. nih.gov This approach could be adapted to produce chiral versions of this compound.

Sustainable Reagents: Research is exploring the use of alcohols themselves as sustainable alkylating agents in various organic transformations. nih.gov This concept, applied to the synthesis of complex molecules, could inspire novel routes where simpler alcohols are used to construct the carbon skeleton of more complex ones.

Titanocene-Catalyzed Synthesis: An efficient one-pot catalytic method using Cp2TiCl2 has been developed for synthesizing tertiary alcohols from aryl olefins, ketones, and AlCl3. mdpi.com This method provides a general route to aryl-substituted tertiary alcohols and could be a viable alternative for the production of this compound. mdpi.com

| Synthetic Route | Key Features | Potential Advantages for this compound Synthesis |

|---|---|---|

| Traditional Grignard Reaction | Reaction of 3-methylbenzylmagnesium halide with acetone. | Well-established, high-yielding. |

| Visible-Light-Mediated Synthesis | Uses light energy, often in aqueous media. rsc.org | Environmentally benign, mild conditions, avoids pyrophoric reagents. rsc.org |

| Desymmetric Reduction | Enantioselective reduction of a prochiral malonic ester. nih.gov | Access to enantiomerically pure forms, high structural diversity. nih.gov |

| Cp2TiCl2-Catalyzed Reaction | One-pot synthesis from an aryl olefin, ketone, and AlCl3. mdpi.com | High efficiency, good yields for aryl-substituted tertiary alcohols. mdpi.com |

Exploration of New Reactivity Modes and Catalytic Cycles

Beyond its synthesis, future research will likely focus on uncovering new chemical transformations of this compound. Understanding its reactivity is key to unlocking its potential as a chemical intermediate.

Areas of Exploration:

Catalytic Oxidation: The benzylic hydroxyl group is a prime target for oxidation. Research into catalytic systems, such as those using nickel peroxide nanoparticles (NPNPs) in water, demonstrates the conversion of benzylic alcohols to corresponding acids through an aldehyde intermediate. mdpi.com A proposed catalytic cycle involves the in-situ regeneration of the active catalyst, allowing the reaction to proceed until the substrate is fully consumed. mdpi.com

Etherification Reactions: Green and efficient methods for the homo- and cross-etherification of benzyl (B1604629) alcohols are being developed using iron(II/III) chloride catalysts in recyclable solvents like propylene (B89431) carbonate. acs.org Such protocols could be applied to convert this compound into novel ether compounds for materials applications.

Conversion to Halohydrins: Tertiary benzyl alcohols can be directly transformed into vicinal halohydrins (chlorohydrins and bromohydrins) using N-halosuccinimides in aqueous media. mdpi.com This reaction offers a direct route to functionalized derivatives that can serve as precursors for further synthesis.

Palladium/Norbornene Cooperative Catalysis: This powerful strategy, also known as the Catellani reaction, is used for the synthesis of highly substituted arenes. researchgate.net Kinetic resolution of tertiary benzyl alcohols has been achieved using this method, suggesting a potential route to both resolve and functionalize racemic mixtures of this compound. researchgate.net

Advanced Computational Modeling for Property Prediction and Reaction Design

Computational chemistry is becoming an indispensable tool for accelerating chemical research. For a compound like this compound, in silico methods can predict properties and guide experimental work, saving time and resources.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are powerful for investigating reaction mechanisms and selectivity. rsc.org For instance, DFT has been used to understand the Cu(I)-catalyzed synthesis of chiral tertiary alcohols, elucidating the roles of steric effects and non-covalent interactions in determining enantioselectivity. rsc.org Similar studies could be used to design optimal catalysts and conditions for the synthesis of this compound. DFT can also be used to study catalytic cycles, such as the aerobic oxidation of benzyl alcohol on gold-palladium clusters, to understand the role of each component in the catalyst. mdpi.com